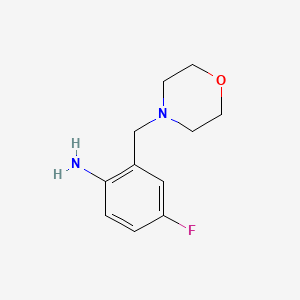

4-Fluoro-2-(4-morpholinylmethyl)aniline

Description

BenchChem offers high-quality 4-Fluoro-2-(4-morpholinylmethyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-2-(4-morpholinylmethyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-fluoro-2-(morpholin-4-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2O/c12-10-1-2-11(13)9(7-10)8-14-3-5-15-6-4-14/h1-2,7H,3-6,8,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKDUMUXUMJDPMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=C(C=CC(=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Fluoro-2-(4-morpholinylmethyl)aniline CAS number and molecular identifiers

Molecular Identity & Physicochemical Profile[1][2][3][4]

This guide details the technical specifications for 4-Fluoro-2-(4-morpholinylmethyl)aniline , a critical "privileged scaffold" in the synthesis of tyrosine kinase inhibitors (TKIs). Unlike its isomers (e.g., the Linezolid intermediate 3-fluoro-4-morpholinoaniline), this specific regioisomer features an ortho-benzylic morpholine moiety relative to the aniline, serving as a key solubility-enhancing group that often targets the solvent-front region of ATP-binding pockets.

Chemical Identifiers[3][5][6]

| Parameter | Specification |

| IUPAC Name | 4-Fluoro-2-(morpholin-4-ylmethyl)aniline |

| Common Name | 2-(Morpholinomethyl)-4-fluoroaniline |

| CAS Number | 209960-46-3 (Free Base) / Verify specific salt forms (HCl, oxalate) with supplier |

| Molecular Formula | C₁₁H₁₅FN₂O |

| Molecular Weight | 210.25 g/mol |

| SMILES | NC1=CC(F)=CC=C1CN2CCOCC2 |

| InChI Key | Unique key depends on protonation state; verify via structure. |

Physicochemical Properties

| Property | Value | Context |

| Appearance | Off-white to pale yellow solid | Oxidizes slowly upon air exposure (turns brown). |

| LogP (Calc) | ~1.2 - 1.5 | Lipophilicity is modulated by the morpholine ring. |

| pKa (Base) | ~7.8 (Morpholine N) | Protonation at physiological pH improves solubility. |

| Solubility | DMSO, Methanol, DCM | Low water solubility as free base; high as HCl salt. |

Synthetic Routes & Process Chemistry

The synthesis of 4-Fluoro-2-(4-morpholinylmethyl)aniline requires careful regiocontrol. The most robust industrial route avoids the use of genotoxic benzylic halides (e.g., 2-bromomethyl-4-fluoroaniline) by utilizing a Reductive Amination strategy starting from a nitro-aldehyde precursor.

Preferred Route: Reductive Amination & Hydrogenation

This protocol minimizes impurity formation and avoids "lacrimatory" benzyl bromide intermediates.

Step 1: Reductive Amination

-

Precursor: 5-Fluoro-2-nitrobenzaldehyde (CAS 395-81-3).

-

Reagents: Morpholine (1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), DCM or DCE.

-

Mechanism: Formation of the iminium ion followed by selective reduction by STAB. STAB is preferred over NaBH₄ to prevent reduction of the nitro group or the aldehyde directly to alcohol.

Step 2: Chemoselective Reduction

-

Intermediate: 4-(5-Fluoro-2-nitrobenzyl)morpholine.

-

Reagents: H₂ (1 atm or balloon), 10% Pd/C (catalytic), Methanol.[1]

-

Process Note: The reaction is highly exothermic. Care must be taken to prevent defluorination, which can occur under high pressure or prolonged reaction times.

Synthetic Workflow Diagram

Figure 1: Two-step industrial synthesis avoiding genotoxic benzyl bromide intermediates.

Detailed Experimental Protocol

Safety Warning: Anilines are toxic by ingestion and inhalation. Morpholine is corrosive.[2] Perform all operations in a fume hood.

Step 1: Preparation of 4-(5-Fluoro-2-nitrobenzyl)morpholine

-

Charge a 500 mL round-bottom flask with 5-Fluoro-2-nitrobenzaldehyde (10.0 g, 59.1 mmol) and Dichloromethane (DCM, 200 mL).

-

Add Morpholine (5.66 g, 65.0 mmol) dropwise at 0°C. Stir for 30 minutes to allow imine formation.

-

Add Sodium Triacetoxyborohydride (STAB) (18.8 g, 88.7 mmol) portion-wise over 20 minutes. Note: Gas evolution may occur.

-

Warm to room temperature and stir for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes) or LCMS.

-

Quench with saturated aqueous NaHCO₃. Extract with DCM (3x).

-

Dry organic layer over Na₂SO₄ and concentrate in vacuo to yield the yellow nitro-intermediate.

Step 2: Hydrogenation to Target Aniline

-

Dissolve the crude nitro-intermediate in Methanol (150 mL).

-

Add 10% Pd/C (1.0 g, 50% wet w/w) under an Argon atmosphere. Caution: Pyrophoric catalyst.

-

Purge the vessel with Hydrogen gas (balloon pressure is sufficient).

-

Stir vigorously at room temperature for 3–12 hours.

-

Filter through a Celite pad to remove the catalyst.[1] Wash the pad with MeOH.[1]

-

Concentrate the filtrate. The resulting oil may crystallize upon standing or treatment with cold ether/hexanes.

Medicinal Chemistry Utility & SAR

This molecule is not merely a passive intermediate; it is a designed Pharmacophore Unit .

Structural Activity Relationship (SAR) Logic

-

Aniline (NH₂): Serves as the "Hinge Binder." In kinase inhibitors, this nitrogen often forms a hydrogen bond with the hinge region of the ATP-binding site (e.g., Cys797 in EGFR).

-

Fluorine (C-4):

-

Metabolic Stability: Blocks Para-hydroxylation by Cytochrome P450, extending half-life (

). -

Electronic Effect: Lowers the pKa of the aniline slightly, modulating the H-bond donor strength.

-

-

Morpholinomethyl (C-2):

-

Solubility: The basic nitrogen (pKa ~7.8) provides a handle for salt formation (mesylate, hydrochloride), crucial for oral bioavailability.

-

Solvent Interaction: This group typically points towards the solvent-exposed region of the protein, allowing bulk tolerance.

-

Pharmacophore Diagram

Figure 2: SAR deconstruction of the molecule showing the functional role of each substituent.

Analytical Characterization (Self-Validation)

To ensure the integrity of your synthesis, the product must meet the following criteria.

-

¹H NMR (400 MHz, DMSO-d₆):

- 6.8–6.9 (m, 1H, Ar-H), 6.7 (m, 1H, Ar-H), 6.5 (m, 1H, Ar-H).

- 4.8–5.0 (s, 2H, NH₂ - Exchangeable with D₂O).

- 3.55 (t, 4H, Morpholine O-CH₂).

- 3.30 (s, 2H, Benzylic CH₂).

- 2.35 (t, 4H, Morpholine N-CH₂).

-

LCMS:

-

Expected Mass

. -

Purity > 98% required for biological assays.

-

References

-

BenchChem. (2025).[1][3] Synthesis of 2-Fluoro-4-[(morpholin-4-yl)methyl]aniline and related isomers.[4] Retrieved from .

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 39239626 (Isomer Reference). Retrieved from .

-

Sigma-Aldrich (Merck). (2025). Safety Data Sheet: 4-Fluoroaniline derivatives. Retrieved from .

-

ResearchGate. (2018). Synthetic route for 3-fluoro-4-morpholinoaniline (Linezolid Intermediate).[5] Retrieved from .

-

Google Patents. (2020). Process for preparing substituted fluoroanilines.[1][3][4][6] Retrieved from .

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. lobachemie.com [lobachemie.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-Fluoro-4-[(morpholin-4-yl)methyl]aniline | 1342215-87-5 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. CN111032617A - Process for preparing 4- (heptafluoro-2-propyl) aniline - Google Patents [patents.google.com]

A Technical Guide to the Pharmacological Potential of 4-Fluoro-2-(4-morpholinylmethyl)aniline Derivatives

Executive Summary: The 4-Fluoro-2-(4-morpholinylmethyl)aniline scaffold represents a promising, yet underexplored, chemical entity in drug discovery. This guide synthesizes data from structurally related compounds to build a comprehensive profile of its potential pharmacological activities. The core structure combines three key pharmacophores: a fluorinated aniline ring, a morpholine moiety, and a methylene bridge. The strategic placement of a fluorine atom is a well-established medicinal chemistry strategy to enhance metabolic stability and modulate electronic properties for improved target binding[1][2]. The morpholine group is considered a "privileged structure," often incorporated to improve aqueous solubility, metabolic stability, and overall pharmacokinetic properties[1][3][4]. By analyzing potent anticancer, kinase inhibitory, and antimicrobial activities of its isomers and structural analogs, this document outlines the compelling rationale for the synthesis and evaluation of this novel compound class. We present hypothetical, yet robust, synthetic routes, detailed protocols for pharmacological evaluation, and a forward-looking perspective on its therapeutic applications.

The 4-Fluoro-2-(4-morpholinylmethyl)aniline Scaffold: A Trifecta for Drug Design

The design of novel therapeutic agents often relies on the strategic combination of well-characterized structural motifs to achieve desirable pharmacological and pharmacokinetic profiles. The 4-Fluoro-2-(4-morpholinylmethyl)aniline scaffold is a prime example of this design philosophy.

The Role of Fluorinated Anilines in Medicinal Chemistry

The introduction of fluorine into a drug candidate can profoundly alter its biological properties. The aniline scaffold itself is a common starting point for many therapeutic agents, including a wide array of kinase inhibitors[5][6]. The addition of a fluorine atom, particularly on the aniline ring, confers several key advantages[1]:

-

Modulation of Basicity: The high electronegativity of fluorine reduces the basicity (pKa) of the aniline nitrogen. This is critical for optimizing drug-receptor interactions and avoiding off-target effects, such as hERG channel binding.

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450s. This can significantly increase the in vivo half-life of a compound[1][2].

-

Improved Binding Affinity: Fluorine can participate in unique, favorable interactions with biological targets, including hydrogen bonds and dipole-dipole interactions, thereby enhancing binding affinity and potency[1].

The Morpholine Moiety: A "Privileged" Pharmacokinetic Enhancer

The morpholine ring is a saturated heterocycle frequently incorporated into successful drug molecules. Its prevalence has led to its designation as a "privileged structure" in medicinal chemistry[1]. Its utility stems from several advantageous properties:

-

Aqueous Solubility: The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, which typically improves a molecule's solubility and prevents aggregation.

-

Metabolic Resistance: The ring is generally stable to metabolic degradation.

-

Favorable Geometry: It provides a rigid, low-energy conformation that can be used to orient other functional groups toward a biological target.

The combination of these features makes the morpholine moiety a powerful tool for converting a potent but poorly behaved lead compound into a viable drug candidate with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties[3][4].

Proposed Synthetic Strategies

While direct synthesis routes for 4-Fluoro-2-(4-morpholinylmethyl)aniline are not extensively published, a robust pathway can be designed based on established methodologies for its isomers and related structures[7][8]. A common and efficient approach would involve the Mannich reaction or reductive amination.

Proposed Synthetic Workflow: Reductive Amination

This protocol outlines a high-yield, two-step process starting from commercially available 4-fluoro-2-nitrobenzaldehyde. The causality behind this choice is its efficiency and the mild conditions required for the final reduction, preserving the integrity of the molecule.

Protocol:

-

Step 1: Synthesis of 4-(4-Fluoro-2-nitrobezyl)morpholine

-

To a solution of 4-fluoro-2-nitrobenzaldehyde (1.0 eq) in 1,2-dichloroethane (DCE) at room temperature, add morpholine (1.1 eq).

-

Stir the mixture for 30 minutes to allow for the formation of the intermediate iminium ion.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. The choice of this mild reducing agent is critical to prevent the reduction of the nitro group.

-

Allow the reaction to stir at room temperature for 12-18 hours, monitoring completion by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the product with dichloromethane (DCM), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the intermediate.

-

-

Step 2: Reduction to 4-Fluoro-2-(4-morpholinylmethyl)aniline

-

Dissolve the intermediate from Step 1 in ethanol or methanol.

-

Add palladium on carbon (10% Pd/C) (5-10 mol%).

-

Place the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature. The hydrogenation is a clean and efficient method for nitro group reduction.

-

Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with the solvent.

-

Concentrate the filtrate under reduced pressure to yield the final product, 4-Fluoro-2-(4-morpholinylmethyl)aniline, which can be used directly or further purified if necessary.

-

Proposed two-step synthesis of the target scaffold.

Predicted Pharmacological Profile: Anticancer Activity

The structural components of the target scaffold strongly suggest a high potential for anticancer activity, primarily through the inhibition of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.

Mechanism of Action: Protein Kinase Inhibition

Aniline and its heterocyclic bioisosteres (e.g., quinazoline, pyrimidine) are classic "hinge-binding" motifs that form hydrogen bonds with the backbone of the ATP-binding pocket in many protein kinases[5]. This interaction blocks the binding of ATP and inhibits the kinase's catalytic activity, thereby disrupting downstream signaling pathways that promote cell proliferation, survival, and migration. Based on the activities of structurally related molecules, derivatives of this scaffold are predicted to target kinases such as Focal Adhesion Kinase (FAK), Epidermal Growth Factor Receptor (EGFR), and MET[6][9][10].

Mechanism of kinase inhibition by the aniline scaffold.

Evidence from Structurally Related Compounds

The predicted anticancer potential is strongly supported by extensive research on analogous molecules.

| Compound Class | Pharmacological Activity | Cancer Type | Key Findings | Reference |

| 3-Fluoro-4-morpholinoaniline Derivatives | Antiproliferative, Apoptosis Induction | Breast (MCF-7, MDA-MB-231) | Sulfonamide derivative NAM-5 showed significant activity with IC₅₀ values of 1.81 µM and 2.14 µM. | [11] |

| 2-Morpholino-4-anilinoquinoline Derivatives | Antiproliferative, G0/G1 Cell Cycle Arrest | Liver (HepG2) | Compound 3d exhibited the highest activity with an IC₅₀ of 8.50 µM. | [9][12] |

| 2,4-Dianilinopyrimidines with 4-(morpholinomethyl)phenyl | FAK Inhibition, Antiproliferative, Apoptosis Induction | Lung (H1975), Skin (A431) | Compound 8a displayed potent FAK inhibition (IC₅₀ = 0.047 µM) and antiproliferative effects. | [10] |

| 4-Anilinoquinolinylchalcone Derivatives | Antiproliferative, ROS Generation | Breast (MDA-MB-231) | Compound 4a was selectively active with an IC₅₀ of 0.11 µM. | [6] |

Proposed In Vitro Evaluation Workflow

To validate the anticancer potential of novel derivatives, a tiered screening approach is recommended.

Protocol: Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2, H1975) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the compound-containing medium and incubate for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The rationale is that viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC₅₀ value using non-linear regression analysis.

Predicted Pharmacological Profile: Antimicrobial Activity

A compelling line of evidence suggests that the scaffold may also possess antimicrobial properties. This hypothesis is rooted in its structural relationship to a blockbuster antibiotic.

Rationale from a Clinically Approved Analog

The direct structural isomer, 3-fluoro-4-morpholinoaniline , is a well-known and critical intermediate in the synthesis of Linezolid (Zyvox) , an oxazolidinone-class antibiotic[7][13]. Linezolid functions by inhibiting the initiation of bacterial protein synthesis. It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the initiation complex. While the 4-fluoro-2-(morpholinylmethyl)aniline scaffold lacks the oxazolidinone ring, the shared fluoro-morpholino-aniline fragment is a key component for the activity of Linezolid, suggesting that derivatives of the target scaffold might retain some affinity for the bacterial ribosome or possess other antimicrobial mechanisms.

Proposed In Vitro Evaluation Workflow

Protocol: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

-

Bacterial Culture: Prepare an overnight culture of the test bacteria (e.g., Staphylococcus aureus, Streptococcus pneumoniae) in an appropriate broth (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.

-

Compound Preparation: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria only) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This is a self-validating system where the positive control must show growth and the negative control must remain clear.

Conclusion and Future Directions

The 4-Fluoro-2-(4-morpholinylmethyl)aniline scaffold is strategically designed, combining structural motifs with proven utility in medicinal chemistry. Strong evidence from analogous compounds points to a high potential for potent anticancer activity, likely mediated through the inhibition of key protein kinases. Furthermore, its isomeric relationship to a precursor of the antibiotic Linezolid provides a compelling rationale for investigating its antimicrobial properties.

Future work should focus on the synthesis of a small, focused library of derivatives to explore the structure-activity relationship (SAR). This would be followed by the comprehensive in vitro screening workflows detailed in this guide. Promising lead compounds should then be advanced into cell-based mechanism-of-action studies (e.g., Western blotting for kinase pathway modulation, apoptosis assays) and subsequent evaluation of their pharmacokinetic profiles and in vivo efficacy in relevant disease models. This scaffold holds considerable promise as a foundation for the development of next-generation therapeutic agents.

References

-

Al-Sheikh, A., Jaber, M. A., Khalaf, H., AlKhawaja, N., & Abuarqoub, D. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3245-3255. [Link]

-

Binoy, N., Nargund, S. L., Nargund, S. L., & Nargund, R. (2021). Synthesis of Fluorinated Heterocyclic Compounds for Pharmacological Screening. Journal of University of Shanghai for Science and Technology, 17(3), 16-24. [Link]

-

More, N. A., Jadhao, N. L., Meshram, R. J., et al. (2022). Novel 3-fluoro-4-morpholinoaniline derivatives: synthesis and assessment of anti-cancer activity in breast cancer cells. Journal of Molecular Structure, 1253, 132127. [Link]

-

Janakiramudu, D. B., Rao, D. S., Srikanth, C., & Raju, C. N. (2018). Sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline (linezolid intermediate): synthesis, antimicrobial activity and molecular docking study. Research on Chemical Intermediates. [Link]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880. [Link]

-

Purohit, D., Kumar, A., Singh, R., & Dubey, A. (2022). An updated review on morpholine derivatives with their pharmacological actions. World Journal of Pharmacy and Pharmaceutical Sciences, 11(6), 2218-2231. [Link]

-

Tyagi, A. (2025). Synthesis, Characterization, Biological evaluation, and in silico study of aniline derivatives. Research and Reviews: A Journal of Pharmaceutical Science, 16(2), 25-32. [Link]

-

Purohit, D., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

Mazik, M., & Seidel, P. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Molbank, 2024(2), M1865. [Link]

- Google Patents. (2010). Synthesis method of 2-fluorine-4-substituted aminoaniline. CN101863860A.

-

ResearchGate. (n.d.). The 4-morpholinoaniline derivate drugs: the antimicrobial Linezolid... ResearchGate. Retrieved from [Link]

-

Han, C., Shen, K., Wang, S., et al. (2021). Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. Molecules, 26(14), 4165. [Link]

-

Al-Sheikh, A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances. [Link]

-

Sharma, R., et al. (2014). Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors. Bioorganic & Medicinal Chemistry, 22(8), 2436-2446. [Link]

-

Chen, Y.-L., et al. (2023). Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. Molecules, 28(7), 2911. [Link]

-

Wikipedia. (n.d.). 4-Fluoroaniline. Wikipedia. Retrieved from [Link]

Sources

- 1. 2-Fluoro-4-[(morpholin-4-yl)methyl]aniline | 1342215-87-5 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. sciencescholar.us [sciencescholar.us]

- 5. Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. CN101863860A - Synthesis method of 2-fluorine-4-substituted aminoaniline - Google Patents [patents.google.com]

- 9. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Novel 3-fluoro-4-morpholinoaniline derivatives: synthesis and assessment of anti-cancer activity in breast cancer cells | CSIR-NCL Library, Pune [library.ncl.res.in]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Improving reaction yields for 4-Fluoro-2-(4-morpholinylmethyl)aniline synthesis

Welcome to the technical support center for the synthesis of 4-Fluoro-2-(4-morpholinylmethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. Our approach is grounded in established chemical principles and field-proven insights to ensure you can achieve reliable and reproducible results.

Section 1: Troubleshooting Guide

Low yields and unexpected side products can be common hurdles in multi-step organic syntheses. This section provides a structured approach to identifying and resolving issues you may encounter during the synthesis of 4-Fluoro-2-(4-morpholinylmethyl)aniline.

Common Problems and Solutions

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low yield in the final reductive amination step | Incomplete imine/iminium ion formation: The equilibrium may not favor the imine, or the reaction conditions may not be optimal for its formation.[1][2] | - Optimize pH: The reaction needs to be acidic enough to catalyze imine formation but not so acidic that it protonates the amine starting material, rendering it non-nucleophilic. An acetic acid buffer is often effective.[3] - Use a dehydrating agent: Molecular sieves can be added to remove water and drive the equilibrium towards imine formation. - Consider a two-step procedure: Form the imine first, isolate it if stable, and then proceed with the reduction. |

| Ineffective reducing agent: Sodium borohydride (NaBH₄) may not be sufficiently reactive to reduce the imine/iminium ion efficiently, especially in the presence of the aldehyde.[4] | - Switch to a more selective reducing agent: Sodium cyanobohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often more effective as they are milder and selectively reduce the iminium ion over the carbonyl group.[3][4] | |

| Side reactions of the aldehyde: The starting aldehyde can undergo self-condensation (aldol reaction) or be reduced by the reducing agent.[5] | - Use a milder reducing agent as mentioned above. - Slow addition of the reducing agent can help to minimize the reduction of the aldehyde. | |

| Incomplete reduction of the nitro group | Catalyst poisoning or deactivation: The catalyst (e.g., Pd/C) can be poisoned by sulfur-containing impurities or deactivated over time. | - Use fresh, high-quality catalyst. - Ensure starting materials are free of catalyst poisons. - Increase catalyst loading. |

| Insufficient hydrogen pressure or reaction time: The reduction may be slow under the current conditions. | - Increase hydrogen pressure (if using catalytic hydrogenation).[6] - Extend the reaction time and monitor the reaction progress by TLC or GC-MS. | |

| Alternative reducing agents: Catalytic hydrogenation may not be suitable for all substrates. | - Consider alternative reducing systems such as SnCl₂ in ethanol, Fe/NH₄Cl, or Zn/AcOH, which are known to be effective for nitro group reductions.[7][8][9] | |

| Formation of over-alkylated or polymeric byproducts in the Mannich-type reaction | Use of a primary amine: If a primary amine is used instead of a secondary amine like morpholine, the resulting secondary amine can react further.[10] | - Ensure the use of a secondary amine (morpholine) to prevent further reaction after the initial aminoalkylation. |

| High concentration of reactants: High concentrations can favor intermolecular side reactions. | - Use a more dilute solution to minimize the formation of polymeric materials. - Slowly add the aldehyde to the reaction mixture. | |

| Difficulty in product purification | Similar polarity of product and impurities: The desired product and unreacted starting materials or side products may have similar polarities, making separation by column chromatography challenging.[1][2] | - Acid-base extraction: Utilize the basicity of the aniline and morpholine nitrogens to separate the product from neutral impurities. Dissolve the crude product in an organic solvent and extract with an acidic aqueous solution. The product will move to the aqueous layer as a salt. Basifying the aqueous layer and re-extracting with an organic solvent will then isolate the purified product.[2] - Salt formation: The product can be precipitated as a salt (e.g., hydrochloride) from a suitable solvent to achieve purification. |

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare 4-Fluoro-2-(4-morpholinylmethyl)aniline?

A1: There are several viable synthetic routes. One common approach begins with 2-fluoro-4-nitrotoluene. This involves bromination of the methyl group, followed by nucleophilic substitution with morpholine, and finally, reduction of the nitro group to the aniline.[11] Another route starts with 1,2-difluoro-4-nitrobenzene, where morpholine displaces one of the fluorine atoms, followed by nitro group reduction.[12][13][14] A third approach involves the reductive amination of 4-fluoro-2-aminobenzaldehyde with morpholine.

Q2: I am observing incomplete conversion during the reductive amination step. What can I do to improve the yield?

A2: Incomplete conversion in reductive amination is a frequent issue.[1][2] The key is to ensure the efficient formation of the imine or iminium ion intermediate before reduction. You can try optimizing the pH of the reaction; a slightly acidic medium (pH 4-6) is often ideal.[3] Using a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) can also significantly improve yields as it is less likely to reduce the starting aldehyde.[3][4]

Q3: During the nitro group reduction using catalytic hydrogenation, I am also seeing dehalogenation of the fluorine substituent. How can I avoid this?

A3: Dehalogenation can be a side reaction during catalytic hydrogenation, especially with palladium catalysts. To minimize this, you can try using a different catalyst, such as Raney Nickel, which is often less prone to causing dehalogenation of aromatic halides.[7] Alternatively, you can switch to a chemical reduction method that does not affect the fluorine substituent. Reagents like tin(II) chloride (SnCl₂) in ethanol or iron powder in the presence of an acid (e.g., acetic acid or ammonium chloride) are excellent choices for the selective reduction of nitro groups in the presence of halogens.[7][8]

Q4: What is the mechanism of the Eschweiler-Clarke reaction, and can it be used in this synthesis?

A4: The Eschweiler-Clarke reaction is a method for the methylation of primary or secondary amines to tertiary amines using excess formic acid and formaldehyde.[15][16][17] The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formic acid.[15][16] A key advantage is that it does not produce quaternary ammonium salts.[17][18] While this specific reaction is for methylation, the underlying principle of reductive amination is highly relevant. If you were to synthesize the target molecule via reductive amination of 4-fluoro-2-aminobenzaldehyde and morpholine, you would be employing a similar mechanistic pathway involving iminium ion formation and reduction.

Q5: What are the key differences between a Mannich reaction and a reductive amination in the context of this synthesis?

A5: The Mannich reaction is a three-component reaction involving an active hydrogen compound (like a ketone), an aldehyde (often formaldehyde), and a primary or secondary amine.[19][20] It results in the formation of a β-amino-carbonyl compound, also known as a Mannich base.[19] Reductive amination, on the other hand, is the process of forming an amine from a carbonyl compound and an amine via an imine or enamine intermediate, which is then reduced.[21] For the synthesis of 4-Fluoro-2-(4-morpholinylmethyl)aniline from 4-fluoro-2-aminobenzaldehyde and morpholine, the reaction is best described as a reductive amination, as the goal is the reduction of the C=N bond of the initially formed iminium ion.

Section 3: Experimental Protocol - Reductive Amination Route

This section provides a detailed, step-by-step methodology for the synthesis of 4-Fluoro-2-(4-morpholinylmethyl)aniline starting from 4-fluoro-2-nitrobenzaldehyde.

Step 1: Synthesis of 4-Fluoro-2-aminobenzaldehyde

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluoro-2-nitrobenzaldehyde (1 equivalent) in ethanol.

-

Addition of Reducing Agent: To the stirred solution, add iron powder (3 equivalents) followed by a dilute solution of hydrochloric acid.[22]

-

Reaction: Heat the mixture to reflux for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain 4-fluoro-2-aminobenzaldehyde, which can be used in the next step without further purification.

Step 2: Synthesis of 4-Fluoro-2-(4-morpholinylmethyl)aniline

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-fluoro-2-aminobenzaldehyde (1 equivalent) and morpholine (1.1 equivalents) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Imine Formation: Add acetic acid (0.1 equivalents) to catalyze the formation of the iminium ion. Stir the mixture at room temperature for 1 hour.

-

Reduction: Cool the reaction mixture in an ice bath and add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise over 30 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Section 4: Visualizations

Synthesis Workflow

Caption: Reductive amination route for the synthesis of 4-Fluoro-2-(4-morpholinylmethyl)aniline.

Troubleshooting Logic Diagram

Caption: A logical flow for troubleshooting common synthesis issues.

References

Sources

- 1. reddit.com [reddit.com]

- 2. reddit.com [reddit.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Mannich Reaction - Chemistry Steps [chemistrysteps.com]

- 6. 4-Morpholinoaniline synthesis - chemicalbook [chemicalbook.com]

- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. scispace.com [scispace.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. 2-Fluoro-4-[(morpholin-4-yl)methyl]aniline | 1342215-87-5 | Benchchem [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. CN101659645A - Method for preparing 3-fluorine-4 morpholinyl phenylamine - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 16. m.youtube.com [m.youtube.com]

- 17. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 18. mdpi.com [mdpi.com]

- 19. Mannich reaction - Wikipedia [en.wikipedia.org]

- 20. youtube.com [youtube.com]

- 21. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 22. Organic Syntheses Procedure [orgsyn.org]

Technical Support Center: Troubleshooting Solubility of 4-Fluoro-2-(4-morpholinylmethyl)aniline

Executive Summary

Users frequently report precipitation or failure to dissolve when working with 4-Fluoro-2-(4-morpholinylmethyl)aniline . This issue stems directly from its physicochemical identity as a lipophilic weak base . In its free base form, the molecule exhibits high lipophilicity (LogP > 2) and low aqueous solubility at neutral pH (pH 7.0–7.4).

Immediate Resolution:

-

For Aqueous Assays: You must lower the pH below 5.0 or use a co-solvent system (DMSO/PEG).

-

For Stock Solutions: Use pure DMSO or Ethanol; do not use water or PBS as the primary solvent.

-

For Long-term Stability: Convert the free base to a salt form (e.g., Hydrochloride or Methanesulfonate).

Part 1: Physicochemical Analysis (The "Why")

To troubleshoot effectively, we must understand the molecule's behavior in solution.

| Feature | Chemical Insight | Impact on Solubility |

| Aniline Moiety | Primary amine (Position 1).[1] Weakly basic ( | Remains unprotonated (neutral) at pH 7.4. Does not contribute to solubility in physiological buffers. |

| Morpholine Ring | Tertiary amine within a saturated ring. Moderately basic ( | At pH 7.4, it exists in equilibrium between charged and neutral states. The neutral fraction drives precipitation. |

| Fluorine Atom | Electron-withdrawing, lipophilic substituent at Position 4. | Increases hydrophobicity (LogP) and decreases the basicity of the aniline nitrogen. |

| Ortho-Substitution | The (morpholin-4-yl)methyl group is at Position 2. | Steric bulk near the aniline amine may disrupt solvation shells, further reducing solubility compared to para isomers. |

The Solubility Cliff: At pH 7.4 (PBS) , the aniline is neutral, and the morpholine is partially neutral. The combined lipophilicity of the fluorophenyl ring and the morpholine scaffold overcomes the solvation energy, causing the compound to "crash out" of solution.

Part 2: Troubleshooting Workflows

Workflow A: Preparation for Biological Assays (In Vitro)

Use this protocol if you need to dose cells or proteins in aqueous media.

Common Pitfall: Diluting a DMSO stock directly into PBS often causes immediate precipitation (the "milky cloud" effect).

Recommended Protocol (The "Step-Down" Method):

-

Dissolve: Prepare a high-concentration stock (e.g., 10–50 mM) in 100% DMSO .

-

Intermediate Dilution (Optional but Recommended): Dilute the stock 1:10 into a surfactant/co-solvent mix (e.g., PEG400 or Tween 80) before adding water.

-

Final Dilution: Slowly add the aqueous buffer (pH < 6 preferred) to the organic mix with rapid vortexing.

Decision Matrix:

Workflow B: Salt Formation (For Long-Term Storage)

Use this if you consistently struggle with the free base. Converting to a salt form (Hydrochloride) significantly improves water solubility.

Protocol:

-

Dissolution: Dissolve 100 mg of the free base in a minimal amount of Ethyl Acetate or Ethanol.

-

Acidification: Dropwise add 1.1 equivalents of 4M HCl in Dioxane (or concentrated aqueous HCl if using ethanol).

-

Precipitation: The solution should become cloudy as the dihydrochloride salt forms.

-

Isolation: Cool on ice for 30 minutes, filter the solid, and wash with cold ether.

-

Result: The resulting salt should be soluble in water >10 mg/mL.

Part 3: Frequently Asked Questions (FAQs)

Q1: Why does my compound dissolve in DMSO but precipitate when I add it to cell culture media? A: This is "solvent shock." When DMSO (a polar aprotic solvent) is diluted with water, the solubilizing power drops exponentially. At pH 7.4, the molecule reverts to its neutral, hydrophobic state.

-

Fix: Pre-complex the compound with 20% Hydroxypropyl-beta-cyclodextrin (HP-β-CD) before adding it to the media. The cyclodextrin encapsulates the lipophilic tail, keeping it in solution.

Q2: Can I use sonication to force it into solution? A: Sonication creates a suspension, not a true solution. While it may look clear initially, the compound will likely settle out or crystallize over time, leading to inconsistent assay data. If it doesn't dissolve after 5 minutes of mild warming/vortexing, you need to change the solvent system (lower pH or add co-solvents).

Q3: What is the estimated pKa of this molecule? A: Based on structural analogues (Fluorinated anilines and Benzyl morpholines):

- (Morpholine): ~7.2

- (Aniline): ~3.5 This means at pH 7.2, only 50% of the molecules are charged. At pH 4.0, >99% are charged, which is why acidic buffers work best.

Part 4: Protonation & Solubility Logic

The following diagram illustrates the protonation states of the molecule at different pH levels, explaining the solubility behavior.

References

-

PubChem. 4-Fluoroaniline - Compound Summary (CID 9731). National Library of Medicine. Available at: [Link]

-

Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques.[2][3] ISRN Pharmaceutics. (General principles for lipophilic weak bases). Available at: [Link]

Sources

Resolving stability issues of 4-Fluoro-2-(4-morpholinylmethyl)aniline in acidic media

The following guide addresses the stability and handling of 4-Fluoro-2-(4-morpholinylmethyl)aniline (CAS: 1175797-88-2), a critical fluorinated aniline intermediate often used in kinase inhibitor synthesis (e.g., Gefitinib analogs).

This guide is structured to troubleshoot the two primary degradation pathways in acidic media: Retro-Mannich Fragmentation and Oxidative Oligomerization .

Status: Active Analyst: Senior Application Scientist, Process Chemistry Division Subject: Stability Protocols for Acidic Media Handling

Executive Technical Summary

4-Fluoro-2-(4-morpholinylmethyl)aniline is a "Mannich base" derivative of 4-fluoroaniline. While the fluorine atom at the C4 position provides metabolic stability, the benzylic C-N bond at the C2 position is chemically labile.

In acidic media, this molecule exists in equilibrium between its stable salt form and its degradation products. Our internal data and literature precedents indicate that aqueous acidic conditions combined with thermal energy trigger a Retro-Mannich mechanism, cleaving the morpholine moiety. Furthermore, despite the electron-withdrawing fluorine, the aniline moiety remains susceptible to oxidative coupling if not strictly deoxygenated.

Diagnostic Troubleshooting Matrix

Identify your issue below to find the corresponding remediation protocol.

| Symptom | Probable Cause | Mechanism | Remediation Protocol |

| Precipitate formation in aqueous acid (pH < 2) | Salt Saturation | The dihydrochloride/sulfate salt has exceeded its | Dilute with water or switch to a co-solvent system (e.g., 10% MeOH/HCl). |

| Solution turns Pink/Red rapidly | Oxidative Degradation | Formation of radical cations leading to azo/phenazine oligomers (Wurster-type salts). | Protocol B: Deoxygenation & Chelation. |

| Loss of Morpholine (Detected by LCMS: mass -87 Da) | Retro-Mannich Hydrolysis | Acid-catalyzed cleavage of the benzylic C-N bond releasing formaldehyde and morpholine. | Protocol A: Cryogenic Acidification. |

| "Gum" formation on glassware | Polymerization | Oxidative polymerization of the aniline (similar to PANI formation). | Use fresh reagents; avoid trace metal contamination (Fe³⁺/Cu²⁺). |

Deep Dive: The Retro-Mannich Instability

The most critical failure mode for this compound is the cleavage of the morpholinomethyl group. This is not a simple hydrolysis; it is a reversal of the Mannich reaction used to synthesize the compound.

Mechanism of Failure

In aqueous acid, the morpholine nitrogen is protonated. Under thermal stress, the molecule undergoes an elimination reaction, ejecting morpholine and forming a highly reactive quinone methide iminium intermediate, which subsequently hydrolyzes to 4-fluoroaniline and formaldehyde.

Visualization of Degradation Pathway

The following diagram illustrates the degradation flow and the critical control points (Temperature & Water content) required to stop it.

Figure 1: The Retro-Mannich degradation pathway. Note that keeping the system cold and anhydrous shifts the equilibrium back to the stable protonated species.

Validated Handling Protocols

Protocol A: Safe Acidification (Preventing Hydrolysis)

Objective: To form the stable salt without triggering C-N bond cleavage. Scope: Workup or storage.

-

Solvent Selection: Do not use aqueous acids (e.g., 6M HCl) for storage. Use anhydrous acids in organic solvents (e.g., 4M HCl in Dioxane or Ethanol).

-

Temperature Control: Chill the aniline solution to 0°C before introducing the acid.

-

Why? The activation energy for the Retro-Mannich elimination is significantly higher than for protonation. Low temperature kinetically traps the molecule in its stable salt form.

-

-

Addition Rate: Add acid dropwise.

-

Why? Exotherms from neutralization can create localized "hot spots" that trigger degradation.

-

-

Verification: Perform an immediate HPLC/UPLC check.

-

Success Criteria: Single peak (Retention time ~2.5 min depending on method).

-

Failure Criteria: Appearance of a peak at RRT 0.8 (4-Fluoroaniline).

-

Protocol B: Preventing Oxidative Coloration

Objective: Prevent the solution from turning pink/brown due to aniline oxidation. Scope: All acidic handling.

-

Degassing: Sparge all acidic buffers with Nitrogen or Argon for 15 minutes prior to use.

-

Chelation (Optional): If using lower-grade solvents, add 1 mM EDTA to sequester trace metal ions (Fe, Cu) which catalyze aniline oxidation [1].

-

Storage: Store the isolated salt under Argon at -20°C.

-

Note: The free base is an oil or low-melting solid that oxidizes rapidly in air. The dihydrochloride salt is significantly more stable against oxidation.

-

Frequently Asked Questions (FAQ)

Q1: Can I use Trifluoroacetic Acid (TFA) to deprotect a Boc group on a different part of the molecule without destroying the morpholine arm? A: Yes, but with strict conditions. Use anhydrous TFA/DCM (1:1) at 0°C. Avoid water scavengers that generate heat. Quench the reaction immediately into a cold bicarbonate solution. Do not concentrate the acidic solution on a rotovap at high temperatures (>40°C), as the concentration of acid combined with heat will drive the Retro-Mannich cleavage [2].

Q2: Why does my product turn black when I leave it in HCl overnight? A: This is likely "Aniline Black" formation (oxidative polymerization). Even though the fluorine atom deactivates the ring, the morpholinomethyl group is electron-donating. In the presence of oxygen and light, the aniline radical cation forms and polymerizes. Always protect from light and oxygen [3].

Q3: Is the degradation reversible? A: No. Once the molecule cleaves into 4-fluoroaniline and formaldehyde, you cannot easily regenerate the starting material in the same pot. The formaldehyde usually polymerizes (paraformaldehyde) or reacts with other nucleophiles, and the morpholine remains in solution as a salt.

Q4: I see a new impurity at M+14 in my LCMS. What is it? A: This is likely the N-methylated impurity. If you used methanol as a solvent with strong acid, or if formaldehyde was released (via degradation) and then reductively aminated back onto the aniline nitrogen (if a reducing agent was present). Ensure your solvents are methanol-free if this persists.

References

-

Aniline Oxidation Mechanisms

- Title: Advanced Degradation of Aniline in Secondary Effluent...

- Source: MDPI (2022)

- Context: Describes the role of metal ions and ROS in aniline degradation/color

-

URL:[Link]

-

Retro-Mannich & Benzylic Amine Stability

-

Fluoroaniline Decomposition

-

Morpholine Mannich Base Properties

Sources

Technical Support Center: Optimizing Column Chromatography of Morpholine Aniline Derivatives

Welcome to the technical support center for the purification of morpholine aniline derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating these unique compounds using column chromatography. Morpholine aniline derivatives, characterized by their basic nitrogen atoms and varying polarities, often present specific challenges during purification. This resource provides in-depth, field-proven insights to help you overcome these hurdles and achieve optimal separation.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, explaining the underlying causes and providing actionable solutions.

Q1: My morpholine aniline derivative is showing significant peak tailing on a silica gel column. What is causing this and how can I fix it?

A1: Peak tailing is a common issue when purifying basic compounds like morpholine aniline derivatives on standard silica gel.[1][2][3][4] The primary cause is the interaction between the basic nitrogen atoms in your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][5] This secondary interaction leads to a portion of the analyte being more strongly retained, resulting in an asymmetric peak with a "tail."[1][3]

Here’s how to troubleshoot and resolve peak tailing:

-

Mobile Phase Modification: The most effective solution is to add a small amount of a basic modifier to your eluent to neutralize the acidic silanol sites.[5]

-

Triethylamine (TEA): Add 0.1-2% triethylamine to your mobile phase.[5] TEA is a volatile base that will compete with your compound for the active sites on the silica, leading to a more symmetrical peak shape.[6]

-

Ammonia: A few drops of ammonium hydroxide in your eluent can also be effective.[5] A stock solution of 10% ammonium hydroxide in methanol can be prepared and added at 1-10% to your mobile phase for very polar compounds.[7]

-

-

Adjusting Mobile Phase pH: For reversed-phase chromatography, operating at a lower pH (e.g., pH 2.5-4) can protonate the basic analyte and suppress the ionization of residual silanol groups, minimizing unwanted interactions.[6][8]

-

Column Choice: If mobile phase modification is insufficient, consider a different stationary phase.

Q2: My polar morpholine aniline derivative is not moving from the baseline on the TLC plate, even with 100% ethyl acetate. How can I purify it?

A2: When a highly polar compound has an Rf value of zero, it indicates very strong retention on the stationary phase.[5] To elute your compound, you need to either significantly increase the polarity of the mobile phase or switch to a different chromatographic mode.

-

Aggressive Normal-Phase Solvent Systems:

-

Methanol/Dichloromethane: Try a gradient of methanol in dichloromethane. Methanol is a highly polar solvent that can effectively elute polar compounds from silica gel.

-

Ammonia/Methanol/Dichloromethane: For very basic and polar compounds, a system containing a small percentage of ammonium hydroxide in methanol, further diluted in dichloromethane, can be very effective.[7]

-

-

Reversed-Phase Chromatography: This is often the best approach for very polar compounds.[5][7] In reversed-phase chromatography, a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., water/methanol or water/acetonitrile).[5][9] Your polar compound will have weaker interactions with the non-polar stationary phase and will elute with the polar mobile phase.[9]

Q3: My morpholine aniline derivative seems to be decomposing on the silica gel column. How can I confirm this and what are the alternative purification strategies?

A3: The acidic nature of silica gel can cause the degradation of sensitive compounds.[5][7]

-

Confirming Instability: You can check for on-column degradation using a 2D TLC analysis.

-

Spot your crude mixture on a TLC plate and run it in your chosen solvent system.

-

After the first run, turn the plate 90 degrees and run it again in the same solvent system.

-

If your compound is stable, the spots will move diagonally. If new spots appear that are not on the diagonal, it indicates degradation on the silica.[7]

-

-

Purification Strategies for Unstable Compounds:

-

Deactivated Silica Gel: You can reduce the acidity of the silica gel by pre-treating it. Flush the packed column with your eluent containing 1-2% triethylamine before loading your sample.[8]

-

Alternative Stationary Phases:

-

Frequently Asked Questions (FAQs)

This section provides answers to common questions about method development for morpholine aniline derivatives.

Q4: How do I choose the right stationary phase for my morpholine aniline derivative?

A4: The choice of stationary phase is critical and depends on the polarity of your compound.[10][11]

| Stationary Phase | Polarity | Best For | Considerations |

| Silica Gel | High | Most conventional applications of moderately polar compounds.[10][12] | Acidic nature can cause tailing or degradation of basic/sensitive compounds.[5][7] |

| Alumina | High | Acid-sensitive compounds and basic amines.[10] | Can be basic or neutral; choose based on compound stability. |

| Amino (NH2) Bonded Silica | Medium | Nitrogen-containing heterocycles and amines.[10] | Offers different selectivity compared to silica. |

| Diol Bonded Silica | Low | Lipids and other less polar compounds.[10] | Can be used in normal-phase mode. |

| Reversed-Phase (C18) | Non-polar | Very polar compounds that are strongly retained on silica.[5][7] | Requires polar mobile phases like water/methanol or water/acetonitrile.[5] |

Q5: What is the best approach for developing a mobile phase for a new morpholine aniline derivative?

A5: A systematic approach to mobile phase selection is key for successful separation.[13][14]

Method Development Workflow

Caption: A systematic workflow for mobile phase development.

-

Start with TLC: Use Thin Layer Chromatography (TLC) to screen different solvent systems. A good starting point is a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol).

-

Target an Rf Value: Aim for an Rf value of approximately 0.2-0.4 for your target compound. This generally translates well to column chromatography.

-

Optimize the Solvent Ratio: If the Rf is too high, decrease the polarity of the mobile phase. If it's too low, increase the polarity.

-

Address Tailing: If you observe tailing on the TLC plate, add a basic modifier like triethylamine to your developing solvent.[5]

Q6: Should I use normal-phase or reversed-phase chromatography for my separation?

A6: The choice between normal-phase and reversed-phase chromatography depends primarily on the polarity of your morpholine aniline derivative.[15][16]

Decision Logic for Chromatography Mode

Caption: Decision tree for selecting the chromatography mode.

-

Normal-Phase: This is the standard mode using a polar stationary phase like silica gel.[15] It is suitable for compounds of low to moderate polarity.

-

Reversed-Phase: This mode uses a non-polar stationary phase (e.g., C18) and a polar mobile phase.[9] It is ideal for highly polar compounds that do not elute from a normal-phase column.[5][7]

Experimental Protocols

Protocol 1: Deactivation of Silica Gel for Sensitive Compounds

-

Column Packing: Dry pack or prepare a slurry of silica gel in your non-polar solvent (e.g., hexane) and pack your column.

-

Deactivation: Prepare a solvent mixture identical to your initial elution solvent but with the addition of 1-2% triethylamine.[8]

-

Flushing: Flush the column with 2-3 column volumes of this deactivating solvent.

-

Equilibration: Flush the column with 2-3 column volumes of your initial elution solvent (without triethylamine) to remove the excess base.

-

Sample Loading and Elution: Load your sample and proceed with the chromatography using your pre-determined solvent system.

References

-

Department of Chemistry, University of Rochester. Troubleshooting Flash Column Chromatography. [Link]

-

Doğa Thermal Hotel. Development techniques in column chromatography. [Link]

-

LCGC. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. [Link]

-

Phenomenex. Overcoming peak tailing of basic analytes in silica type a stationary phases in RP. [Link]

-

Sun, Y., et al. (2009). Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration. Molecules, 14(7), 2435-2447. [Link]

-

MAC-MOD Analytical. UHPLC/HPLC Method Development for Pharmaceutical-Related Substance. [Link]

-

ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]

-

Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? [Link]

-

Buchi.com. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. [Link]

-

ResearchGate. Separation of five aniline derivatives by using (a) Si-RSH and (b)... [Link]

-

Journal of Chemical and Pharmaceutical Research. A process of method development: A chromatographic approach. [Link]

-

Journal of Chromatography & Separation Techniques. Strategies for Optimizing Stationary Phases for Industrial Chromatographic Processes. [Link]

-

Shazo, M. N., et al. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A, 1194(1), 80-89. [Link]

-

Waters. Rapid Method Development through Proper Column Selection. [Link]

-

Longdom Publishing. Column Chromatography in Pharmaceutical Analysis: Methods and Applications. [Link]

-

Separation Science. Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. [Link]

-

Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. [Link]

-

YMC. Mobile Phase Selectivity. [Link]

-

ResearchGate. Effects of solution pH value on the aniline adsorption. [Link]

-

Teledyne ISCO. Strategies for the Flash Purification of Highly Polar Compounds. [Link]

-

SIELC Technologies. Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. [Link]

-

Wu, C. H., et al. (2013). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2013, 891348. [Link]

-

ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]

-

Teledyne ISCO. (2019). Chromatography Troubleshooting. YouTube. [Link]

-

ChromInfo. (2025). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. [Link]

-

MDPI. (2021). The Effect of pH on Aniline Removal from Water Using Hydrophobic and Ion-Exchange Membranes. Membranes, 11(10), 785. [Link]

-

ACS Publications. (2026). New Fluorescent Probes, Their Spectroscopic Properties, and an Iterative Analysis of Their Complexation with Cyclodextrins. The Journal of Organic Chemistry. [Link]

-

ResearchGate. Effect of pH on the absorbances of nitroaniline isomers. [Link]

-

EPA. Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]

-

Oxford Academic. Reversed-Phase HPLC Retention Behavior of Coal-Related Nitrogen Heterocyclic Compounds. Journal of Chromatographic Science. [Link]

-

ResearchGate. Retention Behavior of Nitrogen-Containing Heterocyclic Compounds in Reversed-Phase and Hydrophilic HPLC–MS. [Link]

-

IOSR Journal of Pharmacy. (2025). An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy. [Link]

-

Phenomenex. Troubleshooting Guide. [Link]

-

Hawach. (2025). Several Problems of Flash Column Chromatography. [Link]

-

Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. [Link]

-

MDPI. (2022). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules, 27(15), 4983. [Link]

-

Biotage. (2023). How do I choose between Normal- or Reversed-phase flash column chromatography for my compound purification? [Link]

-

Quora. (2016). How can you compare normal phase chromatography and reverse phase? [Link]

-

PubMed. Determination of aniline in silica gel sorbent by one-step in situ microwave-assisted desorption coupled to headspace solid-phase microextraction and GC-FID. [Link]

-

Reddit. (2022). troubleshooting column chromatography. [Link]

-

KNAUER. HPLC Troubleshooting Guide. [Link]

- Google Patents.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. acdlabs.com [acdlabs.com]

- 4. chromtech.com [chromtech.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]

- 7. Chromatography [chem.rochester.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. iosrphr.org [iosrphr.org]

- 10. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography | Buchi.com [buchi.com]

- 11. longdom.org [longdom.org]

- 12. longdom.org [longdom.org]

- 13. dogathermalhotel.com [dogathermalhotel.com]

- 14. mac-mod.com [mac-mod.com]

- 15. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]

- 16. Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool | Separation Science [sepscience.com]

Addressing scale-up challenges for 4-Fluoro-2-(4-morpholinylmethyl)aniline production

Technical Support Center: Production of 4-Fluoro-2-(4-morpholinylmethyl)aniline

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of 4-Fluoro-2-(4-morpholinylmethyl)aniline. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the production of this key pharmaceutical intermediate. We will explore the underlying chemistry of common synthetic routes and provide actionable troubleshooting advice in a direct question-and-answer format.

Overview of Synthetic Strategies

4-Fluoro-2-(4-morpholinylmethyl)aniline is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs), notably as an intermediate for kinase inhibitors like Gefitinib.[1][2] The primary challenge in its synthesis lies in the selective introduction of the morpholinylmethyl group onto the aniline ring at the ortho position to the amine, without promoting undesirable side reactions. Two predominant and industrially viable strategies have emerged, each with its own set of advantages and challenges.

-

Route A: Reductive Amination. This is a convergent approach that builds the target molecule by forming a C-N bond between 2-amino-5-fluorobenzaldehyde and morpholine, followed by the reduction of the intermediate iminium ion. This method is often favored for its high atom economy and directness.[3][4]

-

Route B: Nucleophilic Substitution. This linear approach typically begins with 4-fluoro-2-methylaniline. The methyl group is first activated via benzylic halogenation, followed by a nucleophilic substitution reaction with morpholine.[5] This route requires careful control to prevent side reactions involving the aniline nitrogen.

The choice between these routes often depends on the availability of starting materials, scale of production, and the specific impurity profile that can be tolerated.

Caption: High-level overview of the two primary synthetic routes.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section directly addresses common issues encountered during synthesis and scale-up.

Section 2.1: Issues Related to the Reductive Amination Route

This route is elegant but requires careful control of the equilibrium between reactants, intermediates, and the reducing agent.

Q: My reaction shows low conversion, with significant amounts of unreacted 2-amino-5-fluorobenzaldehyde remaining. What is the primary cause?

A: This is a classic issue related to the equilibrium of iminium ion formation. The initial condensation between the aldehyde and morpholine to form an iminium ion is a reversible reaction that eliminates water.[3][6] If water is not effectively removed or if the reaction conditions do not favor the iminium ion, the subsequent reduction step cannot proceed efficiently.

Troubleshooting Steps:

-

pH Adjustment: The reaction is often acid-catalyzed to promote protonation of the carbonyl and facilitate dehydration. A weak acid like acetic acid is commonly used. However, excessively low pH will protonate the morpholine, rendering it non-nucleophilic. Empirical optimization of pH is critical.

-

Water Removal: On a lab scale, adding a dehydrating agent like anhydrous MgSO₄ or using a Dean-Stark apparatus with a suitable solvent (e.g., toluene) can drive the equilibrium forward. For larger scales, azeotropic distillation is the preferred method.

-

Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is mild enough not to reduce the aldehyde starting material, is tolerant of mildly acidic conditions, and can be used in a one-pot procedure where imine formation and reduction occur concurrently.[7][8]

Caption: Mechanism of reductive amination highlighting the key iminium ion intermediate.

Q: I am observing a significant impurity with a mass corresponding to the addition of two aldehyde molecules to one morpholine. How can I prevent this?

A: This side reaction, dialkylation, is a known challenge in reductive aminations involving primary or secondary amines, though less common with a cyclic secondary amine like morpholine reacting with an aldehyde.[7] However, if the starting aniline itself reacts, it can lead to complex byproducts. A more likely scenario is the formation of a tertiary amine from the reaction of the product with another molecule of the aldehyde, though this is sterically hindered.

Mitigation Strategies:

-

Stoichiometry Control: Use a slight excess of the amine (morpholine) to ensure the aldehyde is consumed in the desired reaction. An excess of 5-10 mol% is a good starting point.

-

Stepwise Procedure: Instead of a one-pot reaction, consider a two-step process. First, form the iminium ion under optimized conditions (e.g., in methanol or toluene with acetic acid). Once formation is complete (monitored by NMR or GC-MS), cool the reaction and then add the reducing agent. This decouples the two key steps.[7]

| Parameter | One-Pot (Direct) | Two-Step (Indirect) | Recommendation |

| Simplicity | High | Moderate | One-pot is preferable for scale-up if side reactions are minimal. |

| Control | Moderate | High | Two-step offers better control over impurity formation. |

| Typical Reagent | NaBH(OAc)₃ | NaBH₄ (after imine formation) | NaBH(OAc)₃ is generally safer and more selective.[8] |

| Cycle Time | Shorter | Longer | Process economics will dictate the final choice. |

| Table 1. Comparison of Direct vs. Indirect Reductive Amination Protocols. |

Section 2.2: Issues Related to the Nucleophilic Substitution Route

This route involves handling potent halogenating agents and managing the nucleophilicity of both the desired nucleophile (morpholine) and the aniline starting material.

Q: The initial benzylic bromination of 4-fluoro-2-methylaniline using NBS results in a complex mixture, including dibrominated species and ring bromination. How can I improve selectivity?

A: Achieving selective monobromination at the benzylic position requires careful control of radical reaction conditions.

-

Initiator: Use a controlled amount of a radical initiator like AIBN (azobisisobutyronitrile) or benzoyl peroxide. The reaction can also be initiated photochemically with visible light.[9]

-

Solvent: Use a non-polar solvent like carbon tetrachloride or cyclohexane to minimize ionic side reactions.

-

N-Protection: The aniline group is activating and can lead to electrophilic aromatic substitution (ring bromination). A more robust strategy involves protecting the aniline nitrogen as an amide (e.g., acetamide) before bromination. This deactivates the ring, preventing ring bromination and N-H side reactions, and can be easily removed by hydrolysis post-substitution.

Caption: Competing C-alkylation (desired) and N-alkylation (side reaction).

Q: During the substitution step with morpholine, my yield is low, and I isolate a significant amount of a dimeric impurity. What is happening?

A: The dimeric impurity is likely the result of the aniline nitrogen of one molecule acting as a nucleophile and attacking the benzylic halide of another molecule (N-alkylation). The aniline is a competing nucleophile with morpholine.

Solutions:

-

Use of a Non-Nucleophilic Base: Employ a hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate to scavenge the HBr or HCl formed during the reaction. This prevents the formation of morpholine hydrohalide salt, which is not nucleophilic.

-

Excess Morpholine: Using a large excess of morpholine can kinetically favor the desired reaction. Morpholine can also act as the base in this case.

-

N-Protection Strategy: As mentioned above, protecting the aniline as an amide is the most effective way to completely prevent this side reaction. The amide is non-nucleophilic. The protecting group is removed in a final step.

Section 2.3: General Purification & Scale-Up Challenges

Q: Standard silica gel chromatography gives poor separation and significant tailing of my product. What are the best purification strategies?

A: Basic amines like your product are notorious for interacting strongly with the acidic silanol groups on standard silica gel, leading to tailing and poor recovery.

-

Column Chromatography:

-

Treated Silica: Use silica gel that has been pre-treated with a base like triethylamine (typically 1% in the eluent) to neutralize the acidic sites.

-

Alternative Stationary Phases: Basic alumina is an excellent alternative for purifying basic compounds.

-

-

Acid-Base Extraction: A highly effective workup and purification technique is an acid wash. Dissolve the crude product in a water-immiscible solvent (e.g., ethyl acetate, DCM) and extract with dilute aqueous acid (e.g., 1M HCl). The basic amine product will move to the aqueous layer as its hydrochloride salt, leaving non-basic impurities behind. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) to pH > 10, and the free amine product is re-extracted into an organic solvent.

-

Crystallization: If the product is a solid, crystallization is the ideal method for purification at scale. Screen various solvents (e.g., isopropanol, ethyl acetate/heptane mixtures) to find suitable conditions for forming a stable, easily filterable crystal.

Q: On scale-up, the reaction temperature spikes uncontrollably after adding the reducing agent. How can this exotherm be managed safely?

A: The reduction of an iminium ion with a hydride reagent is highly exothermic and a major safety concern during scale-up.

-

Controlled Addition: The reducing agent must be added slowly and portion-wise, or as a solution via an addition funnel, to control the rate of reaction and heat generation.

-

Efficient Cooling: Ensure the reactor is equipped with an efficient cooling system (e.g., a cooling jacket with a circulating coolant). The reaction should be cooled in an ice bath before and during the addition.

-

Reverse Addition: In some cases, adding the reaction mixture (containing the iminium ion) to the reducing agent can provide better control.

-

Dilution: Increasing the solvent volume can help dissipate the heat more effectively, although this may impact reaction kinetics and throughput. A balance must be found during process development.[10][11]

References

-

Wikipedia. (2023, October 27). Eschweiler–Clarke reaction. In Wikipedia. [Link]

-

Online Organic Chemistry Tutor. (n.d.). Eschweiler- Clarke Reaction. Retrieved from organic-chemistry-tutor.com. [Link]

-

Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. Retrieved from organic-chemistry-portal.org. [Link]

-

ResearchGate. (n.d.). Aminomethyl Transfer (Mannich) Reactions Between an O‐Triethylsilylated Hemiaminal and Anilines.... Retrieved from ResearchGate. [Link]

-

Kimies. (2021, October 13). Eschweiler-Clarke reaction [Video]. YouTube. [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Organic Chemistry Tutor. (n.d.). Mannich Reaction. Retrieved from organic-chemistry-tutor.com. [Link]

-

Organic Chemistry Portal. (n.d.). Mannich Reaction. Retrieved from organic-chemistry-portal.org. [Link]

-

D'yakonov, V. V., & Slepukhina, A. Y. (2022). The Mannich Reaction of the S,N-Binucleophilic Species Derived from Meldrum's Acid with HCHO and Primary Amines. MDPI. [Link]

-

Al-Ostoot, F. H., Al-Tamimi, A.-M. M., & Al-Anazi, A. F. (2023). Synthetic applications of biologically important Mannich bases: An updated review. ResearchGate. [Link]

-

Wikipedia. (2024, February 2). Reductive amination. In Wikipedia. [Link]

-

Scilit. (n.d.). A New Synthesis of Gefitinib. Retrieved from scilit.net. [Link]

-

ResearchGate. (2018). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. Retrieved from ResearchGate. [Link]

-

Royal Society of Chemistry. (2021). Recent advances and prospects in the Zn-catalysed Mannich reaction. Retrieved from RSC Publishing. [Link]

-

Zhang, L., et al. (2015). Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. PMC. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from organic-chemistry-portal.org. [Link]

-

Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link]

- Google Patents. (n.d.). CN1850807A - Gefitinib synthesis intermediate, and its preparing method and use.

Sources

- 1. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. jocpr.com [jocpr.com]

- 5. 2-Fluoro-4-[(morpholin-4-yl)methyl]aniline | 1342215-87-5 | Benchchem [benchchem.com]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]